molecular formula C10H12N4O B1482226 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2097970-24-4

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1482226
CAS No.: 2097970-24-4
M. Wt: 204.23 g/mol
InChI Key: WIWBESKLQGUYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide ( 2097970-24-4) is a high-purity small molecule with the molecular formula C 10 H 12 N 4 O and a molecular weight of 204.23 g/mol . This compound belongs to a class of imidazo[1,2-b]pyrazole-7-carboxamide derivatives that have demonstrated significant potential in oncological research, particularly in the differentiation therapy of myeloid malignancies . Scientific studies on a closely related derivative, known as DU325, have shown that this chemical class induces differentiation-coupled apoptosis in immature myeloid cells . The mechanism of action involves the induction of ERK phosphorylation as an early survival response, followed by the upregulation of the AP-1 transcription factor complex (including FOS, JUN, JUNB, and JUND), which drives cellular differentiation . This leads to granulocytic differentiation, characterized by increased CD11b expression and myeloperoxidase (MPO) activity, and decreased CD33 expression, ultimately culminating in caspase-3 activation and apoptosis . The compound has exhibited potent activity against human patient-derived Acute Myeloid Leukemia (AML) cells ex vivo with an IC 50 of approximately 80 nM . Furthermore, it has been shown to reduce both monocytic and granulocytic Myeloid-Derived Suppressor Cells (MDSCs) in murine breast cancer models, highlighting its potential application in immuno-oncology research to counteract tumor-induced immunosuppression . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9(15)7-8(6-2-1-3-6)13-14-5-4-12-10(7)14/h4-6,13H,1-3H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBESKLQGUYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Br/Mg-Exchange and Regioselective Metalations

A common synthetic approach involves a bromine/magnesium exchange reaction on the imidazo[1,2-b]pyrazole scaffold, followed by regioselective magnesiation and zincation using TMP-bases (2,2,6,6-tetramethylpiperidyl bases). These organometallic intermediates are then trapped with electrophiles to introduce the cyclobutyl and carboxamide functionalities, yielding the target compound. This method allows for precise substitution patterns and is scalable for industrial production using continuous flow reactors to optimize yield and purity.

Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction Approach

General Synthetic Route for Imidazo[1,2-b]pyrazole-7-carboxamides

A highly efficient method to prepare imidazo[1,2-b]pyrazole-7-carboxamides, including derivatives like 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, is through the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This involves the condensation of:

  • 5-aminopyrazole-4-carbonitrile or its derivatives,
  • Aldehydes (which can be cyclobutyl-substituted),
  • Isocyanides,

in the presence of a Brønsted or Lewis acid catalyst.

This multicomponent reaction allows rapid assembly of the heterocyclic core with high regioselectivity and good yields. The reaction proceeds typically in solvents such as ethanol/water mixtures at moderate temperatures (room temperature to 80 °C) with short reaction times (15 minutes to a few hours).

Catalyst and Solvent Optimization

A detailed catalyst and solvent screening was performed to optimize the GBB-3CR for imidazo[1,2-b]pyrazole derivatives:

Entry Catalyst Catalyst Load (mol %) Solvent Reaction Time Yield (%) Notes
1 None - EtOH >72 h 0 No reaction
2 In(OTf)3 20 EtOH 15 min 61 Lewis acid catalyst
3 InCl3 20 EtOH 15 min 67 Lewis acid catalyst
4 TMSCl 20 EtOH 15 min 64 Lewis acid catalyst
5 TsOH·H2O 20 EtOH 15 min 52 Brønsted acid catalyst
6 HClO4 20 EtOH 15 min 59 Brønsted acid catalyst
7 TFA 20 EtOH 15 min 74 Best yield in EtOH
15 TFA 20 EtOH/H2O (1:1) 15 min 79 Best overall yield and ease

Reaction conditions: 5-aminopyrazole-4-carbonitrile (0.50 mmol), aldehyde (0.55 mmol), isocyanide (0.55 mmol), solvent (1 mL), room temperature.

The optimal conditions for this reaction were found to be 20 mol% trifluoroacetic acid (TFA) in a 1:1 ethanol/water solvent mixture, providing a 79% isolated yield after simple filtration within 15 minutes. This method is operationally simple and environmentally friendly.

Sequential One-Pot Microwave-Assisted Protocol

To increase efficiency and sustainability, a sequential one-pot synthesis combining the formation of 5-aminopyrazole intermediates with the GBB-3CR has been developed. This involves:

  • Microwave-assisted cyclocondensation of ethoxymethylene malononitrile with hydrazine hydrate to form 5-aminopyrazole-4-carbonitrile intermediates,
  • Immediately followed by the GBB-3CR with aldehydes and isocyanides under the optimized catalytic conditions.

This method reduces reaction times and purification steps, enabling rapid access to diverse imidazo[1,2-b]pyrazole libraries, including carboxamide derivatives.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Conditions Yields (%) Advantages References
Br/Mg-Exchange + TMP-metalation Br/Mg-exchange, regioselective magnesiation/zincation, electrophilic trapping TMP-bases, organometallic reagents Not specified, scalable High regioselectivity, industrial scale
GBB-3CR Multicomponent Reaction 5-aminopyrazole + aldehyde + isocyanide TFA (20 mol%), EtOH/H2O, RT, 15 min Up to 79 Rapid, high yield, green solvent system
One-Pot Microwave-Assisted Microwave cyclocondensation + GBB-3CR Microwave, TFA catalyst Up to 83 Streamlined, rapid, environmentally friendly

Research Findings and Notes

  • The GBB-3CR method demonstrates excellent regioselectivity, producing exclusively the 1H-imidazo[1,2-b]pyrazole isomer with an endocyclic double bond confirmed by extensive NMR analysis.
  • The reaction tolerates various substituents on the aldehyde, allowing introduction of the cyclobutyl group at the 6-position.
  • The use of mild acid catalysts such as TFA enables short reaction times and avoids harsh conditions.
  • The one-pot microwave-assisted approach aligns with green chemistry principles by minimizing solvents and energy consumption.
  • Industrial synthesis may adapt these methods with flow chemistry to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazo[1,2-b]pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer properties of this compound:

  • Case Study 1 : In research involving human acute myeloid leukemia (AML) cells (HL-60), treatment with 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide resulted in significant differentiation and apoptosis, with key markers such as Bcl-xl and pAkt being upregulated.
  • Case Study 2 : Another study reported that the compound induced apoptosis in MV-4-11 cells with an IC50 value of 16.54 nM, demonstrating a substantial apoptotic response confirmed by flow cytometry.
Cell LineIC50 (nM)Apoptotic Response
HL-6032.25High
MOLT-427.24Moderate
MV-4-1116.54Very High

Applications in Medicinal Chemistry

This compound serves as a lead candidate for developing new drugs targeting specific biological pathways associated with cancer and other diseases. Its ability to modulate enzyme activity makes it a potential therapeutic agent against various conditions:

Enzyme Inhibition

This compound has demonstrated the ability to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate digestion. This inhibition can lead to altered metabolic pathways relevant to diabetes management.

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl vs. tert-Butyl : The cyclobutyl group in DU325 enhances target binding affinity compared to tert-butyl analogs, likely due to improved steric compatibility with hydrophobic pockets in myeloid cell receptors .
  • Carboxamide Side Chains: The N-(4-aminophenyl) group in DU325 facilitates interactions with apoptosis-related kinases (e.g., Bcl-xL), while fluorophenyl substituents (e.g., compound 9a) may optimize pharmacokinetic properties .

Mechanism of Action Comparison

Compound Pathway Modulation Differentiation Markers Apoptotic Mechanisms
DU325 ↑ ERK1/2, ↑ Akt phosphorylation; ↓ Vav1 accumulation CD11b↑, CD33↓ Caspase-3 activation, mitochondrial depolarization
Vitamin D3 Analogs Vitamin D receptor (VDR) activation CD14↑, CD68↑ Caspase-independent differentiation
Retinoic Acid (ATRA) RAR-α activation CD11b↑, CD15↑ Mitochondrial-independent apoptosis

Key Findings :

  • DU325 uniquely induces simultaneous differentiation and apoptosis , a feature absent in classical differentiating agents like ATRA .

Pharmacological and Toxicological Profiles

Parameter DU325 Similar Compounds (e.g., 9a)
Solubility Soluble in DMSO (10 mM stock) Requires PEG-based formulations
Oxidative Stress Induces ROS in MV-4-11 cells Not reported
In Vivo Efficacy Reduces tumor MDSCs in murine models Limited data

Challenges :

  • DU325’s DMSO-dependent solubility may limit formulation options for intravenous delivery .
  • Oxidative stress induction, while therapeutic in AML, could pose toxicity risks in normal cells .

Biological Activity

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS No. 2097970-24-4) is a heterocyclic compound that has attracted significant attention in medicinal chemistry. Its unique structural features suggest potential therapeutic applications, particularly in cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound consists of a cyclobutyl group attached to an imidazo[1,2-b]pyrazole scaffold, which is known for its diverse biological activities. The structure can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}

This compound exhibits its biological effects primarily through the modulation of specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors involved in cell proliferation and inflammation:

  • Inhibition of Enzymes : The compound can inhibit pathways related to cell survival and proliferation, particularly in cancer cells.
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in various leukemia cell lines at nanomolar concentrations by triggering oxidative stress and mitochondrial dysfunction .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Case Study 1 : In a study involving human acute myeloid leukemia (AML) cells (HL-60), treatment with this compound led to significant cellular differentiation and apoptosis. Key markers such as Bcl-xl and pAkt were upregulated, indicating a survival response to treatment .
  • Case Study 2 : Another study reported that the compound induced apoptosis in MV-4-11 cells with IC50 values as low as 16.54 nM. Flow cytometry confirmed a substantial apoptotic population and mitochondrial membrane depolarization following treatment .
Cell LineIC50 (nM)Apoptotic Response
HL-6032.25High
MOLT-427.24Moderate
MV-4-1116.54Very High

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties:

  • Mechanism : It suppresses pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 cells, demonstrating potential for treating inflammatory diseases .

Toxicogenomic Studies

Toxicogenomic analysis revealed that treatment with this compound led to altered expression of genes associated with oxidative stress and drug-induced cytotoxicity. Notable changes included:

  • Upregulation of genes like GDF15 and ATF3 after exposure.
  • Downregulation of protective genes such as TXN and SOD1, indicating a shift towards increased oxidative stress within the cells .

Q & A

Q. What synthetic routes are commonly employed for imidazo[1,2-b]pyrazole derivatives, and how do substituents like cyclobutyl groups influence reactivity?

Synthesis typically involves multi-step reactions, including cyclocondensation of aminopyrazoles with carbonyl compounds. Substituents such as cyclobutyl groups are introduced via nucleophilic substitution or cross-coupling reactions. Steric and electronic effects of the cyclobutyl moiety can alter reaction kinetics and regioselectivity. For example, bulky groups may hinder crystallization, necessitating solvent optimization (e.g., ethanol/water mixtures) to improve yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing imidazo[1,2-b]pyrazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving molecular geometry, including dihedral angles (e.g., 16.90° between imidazo[1,2-b]pyrazole and benzene rings) and π–π interactions (3.643 Å centroid distances) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate purity and substituent positioning. Bond-length deviations (<0.005 Å) in SC-XRD data ensure structural accuracy .

Q. How are biological activity assays designed for imidazo[1,2-b]pyrazole derivatives?

Assays target kinase inhibition or antimicrobial activity, using in vitro models (e.g., enzyme-linked immunosorbent assays or microbial growth inhibition). Structure-activity relationship (SAR) studies correlate substituents (e.g., cyclobutyl vs. phenyl) with potency. Positive controls (e.g., known kinase inhibitors) and dose-response curves (IC₅₀ values) are standard .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of imidazo[1,2-b]pyrazole derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid identification of optimal catalysts (e.g., Ru complexes) and solvents (e.g., dichloromethane) . Machine learning models trained on existing datasets (e.g., reaction yields, substituent effects) further refine predictions .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

Comparative analysis using standardized assays (e.g., fixed ATP concentrations in kinase assays) minimizes variability. Statistical Design of Experiments (DoE), such as factorial designs, isolates variables (e.g., substituent polarity, steric bulk) to identify dominant factors. Meta-analyses of published data (e.g., Vanotti et al. (1994) vs. Li et al. (2005)) reconcile discrepancies .

Q. How do π–π interactions and hydrogen bonding influence the solid-state packing of imidazo[1,2-b]pyrazole derivatives?

SC-XRD reveals intermolecular interactions: π–π stacking (3.643 Å) stabilizes crystal lattices, while O–H⋯N hydrogen bonds (2.8–3.0 Å) dictate layer formation. Molecular dynamics simulations model packing efficiency, showing that substituents like methylsulfanyl groups enhance hydrophobic interactions, affecting solubility and bioavailability .

Q. What factorial design approaches improve reaction yields for imidazo[1,2-b]pyrazole carboxamides?

Full factorial designs (e.g., 2³ designs) vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C in DMF with 15 mol% catalyst), achieving >85% yield. Interaction plots reveal synergistic effects between variables (e.g., high temperature and polar solvents) .

Q. How are safety protocols tailored for handling reactive intermediates in imidazo[1,2-b]pyrazole synthesis?

Safety Data Sheets (SDS) mandate fume hood use for volatile intermediates (e.g., chloro derivatives). Emergency protocols include neutralization of acidic byproducts (e.g., HCl) with sodium bicarbonate. Regular gas chromatography-mass spectrometry (GC-MS) monitors airborne contaminants, ensuring compliance with occupational exposure limits (OELs) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on dihedral angles in imidazo[1,2-b]pyrazole derivatives?

Re-evaluate data collection parameters (e.g., temperature: 273 K vs. 298 K) and refinement methods (e.g., R-factor thresholds). Comparative studies using isostructural analogs (e.g., phenyl vs. cyclobutyl substituents) clarify substituent-induced torsional strain. Collaborative validation through platforms like the Cambridge Structural Database ensures reproducibility .

Methodological Resources

  • Synthetic Optimization : ICReDD’s reaction path search tools .
  • Crystallography : Crystallographic Information File (CIF) standards .
  • Statistical Design : JMP or Minitab for DoE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.